molecular formula C10H12O2S B13063362 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol

Cat. No.: B13063362
M. Wt: 196.27 g/mol
InChI Key: UNTOTSGEQLUEKT-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol is a sulfur-containing heterocyclic compound characterized by a benzodioxepin core fused with a methanethiol (-CH₂SH) substituent. The benzodioxepin scaffold consists of a seven-membered ring containing two oxygen atoms, which confers unique electronic and steric properties. The methanethiol group introduces nucleophilic reactivity due to the thiol (-SH) functionality, enabling participation in disulfide bond formation and metal chelation.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol

InChI

InChI=1S/C10H12O2S/c13-7-8-2-3-9-10(6-8)12-5-1-4-11-9/h2-3,6,13H,1,4-5,7H2

InChI Key

UNTOTSGEQLUEKT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CS)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol typically involves the cyclization of appropriate precursors. One common method involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which affords an enamino nitrile. This intermediate is then hydrolyzed to yield the desired ketone, which can be further converted to the target compound through various chemical transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol involves its reactivity with various biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This reactivity can be exploited in drug development to target specific proteins or enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol with structurally related benzodioxepin derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Compound Name Substituent/Functional Group Molecular Formula Key Features
This compound -CH₂SH C₁₀H₁₂O₂S Thiol group enables nucleophilic reactions and redox activity.
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-1,3-thiazole Thiazole ring C₁₃H₁₃NO₂S Thiazole moiety acts as a precursor to uremic toxins (e.g., p-cresyl sulfate) linked to CKD progression .
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde Pyrazole-carbaldehyde C₁₄H₁₄N₂O₃ Aldehyde group may enhance reactivity in condensation reactions; used in laboratory research .
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine -NH₂ C₉H₁₁NO₂ Primary amine group increases solubility via hydrogen bonding; commercial availability noted .
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid -COOH C₁₀H₁₀O₄ Carboxylic acid group enhances water solubility at physiological pH .
1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one Bromo and ketone groups C₁₁H₁₁BrO₃ Bromine substitution facilitates electrophilic aromatic substitution reactions .
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one Fused furochromenone C₁₉H₁₄O₅ Complex fused structure correlates with high toxicity (LC₅₀ = 134.90 ppm in Artemia salina) .

Physicochemical Properties

  • Solubility: Carboxylic acid derivatives are more water-soluble than thiols or amines due to ionization. Thiols may exhibit lower solubility but higher lipid membrane permeability.
  • Reactivity: Thiols undergo oxidation to disulfides or react with electrophiles. Bromo-substituted derivatives (e.g., 1-(8-bromo-...)) are prone to nucleophilic substitution .
  • Stability: Aldehyde-containing compounds (e.g., pyrazole-carbaldehyde) may degrade under acidic or basic conditions, whereas fused-ring systems (e.g., furochromenone) exhibit enhanced stability .

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